![molecular formula C11H14N2OS B4692972 N-cyclopropyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4692972.png)
N-cyclopropyl-N'-[3-(methylthio)phenyl]urea
Overview
Description
N-cyclopropyl-N'-[3-(methylthio)phenyl]urea, also known as CPI-1189, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPI-1189 belongs to the class of urea derivatives and has been found to exhibit a range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea is not fully understood. However, it has been proposed that N-cyclopropyl-N'-[3-(methylthio)phenyl]urea exerts its biological activities by inhibiting various signaling pathways, including the NF-κB and MAPK pathways. N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has also been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has also been extensively studied, and its biological activities have been well characterized. However, there are also limitations to using N-cyclopropyl-N'-[3-(methylthio)phenyl]urea in lab experiments. The mechanism of action of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, the potential side effects of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea need to be further investigated.
Future Directions
There are several potential future directions for the study of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea. One area of research could focus on the development of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea as a potential therapeutic agent for the treatment of neurodegenerative diseases. Another area of research could focus on the use of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea and to investigate its potential side effects.
Scientific Research Applications
N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-cyclopropyl-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-15-10-4-2-3-9(7-10)13-11(14)12-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBWRQRAGHDRAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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